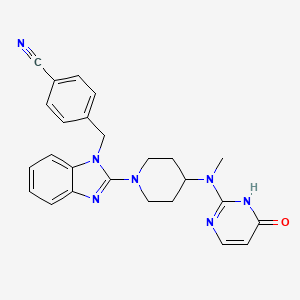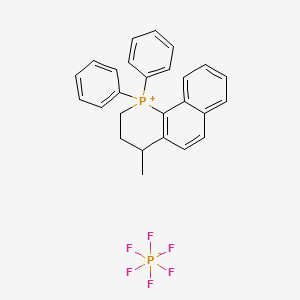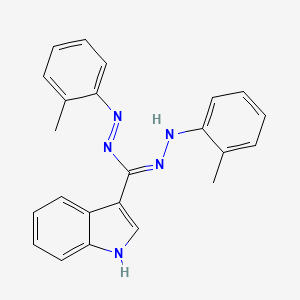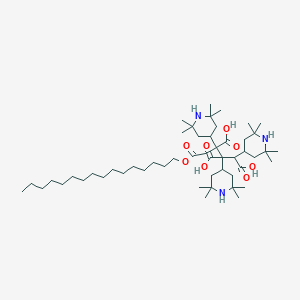
1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C51H93N3O8 and a molecular weight of 876.299 g/mol . This compound is known for its unique structure, which includes multiple piperidyl groups and a long hexadecyl chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate involves multiple steps. . The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification process. Industrial production methods may employ continuous-flow synthesis techniques to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The piperidyl groups can undergo substitution reactions, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The piperidyl groups are known to interact with various enzymes and receptors, modulating their activity. The hexadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate include other piperidyl derivatives and long-chain esters. this compound is unique due to its combination of multiple piperidyl groups and a long hexadecyl chain, which confer distinct chemical and physical properties. Other similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Eigenschaften
CAS-Nummer |
84696-74-2 |
|---|---|
Molekularformel |
C51H93N3O8 |
Molekulargewicht |
876.3 g/mol |
IUPAC-Name |
5-hexadecoxy-5-oxo-1,2,3-tris(2,2,6,6-tetramethylpiperidin-4-yl)pentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C51H93N3O8/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-62-39(55)35-50(42(58)59,37-31-46(6,7)53-47(8,9)32-37)51(43(60)61,38-33-48(10,11)54-49(12,13)34-38)40(41(56)57)36-29-44(2,3)52-45(4,5)30-36/h36-38,40,52-54H,14-35H2,1-13H3,(H,56,57)(H,58,59)(H,60,61) |
InChI-Schlüssel |
IMLCCJRGKLFWKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C1CC(NC(C1)(C)C)(C)C)(C(=O)O)C(C2CC(NC(C2)(C)C)(C)C)(C(C3CC(NC(C3)(C)C)(C)C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



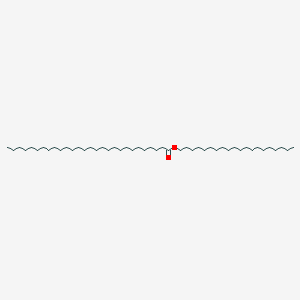
![2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate](/img/structure/B15182663.png)
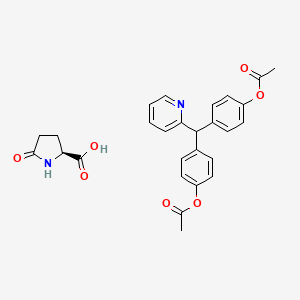
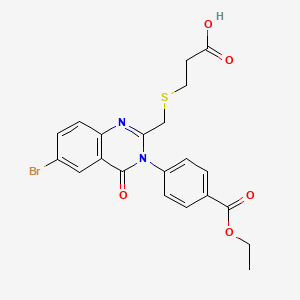
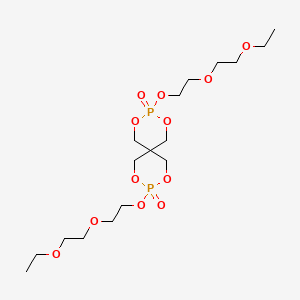
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
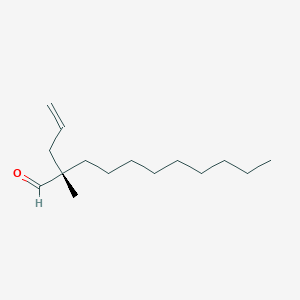
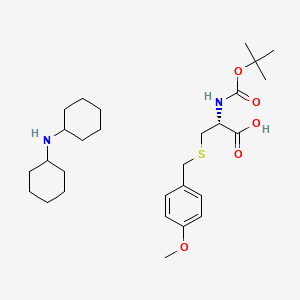
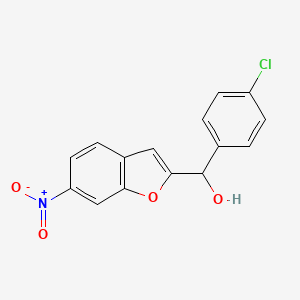
![2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane](/img/structure/B15182723.png)
